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Compound of Interest

Compound Name: 2-OxoMirabegron

Cat. No.: B15293874

Mirabegron, a selective 3-adrenoceptor agonist, is a key therapeutic agent for overactive
bladder (OAB). Its metabolism in the human body results in several circulating metabolites, with
2-Oxo-Mirabegron being one of the notable entities. This guide provides a comparative
overview of 2-Oxo-Mirabegron and other major mirabegron metabolites found in circulation,
supported by pharmacokinetic data and experimental methodologies.

Circulating Mirabegron Metabolites: A Quantitative
Overview

Following oral administration, mirabegron is extensively metabolized through various pathways,
including amide hydrolysis, oxidation, N-dealkylation, and glucuronidation.[1][2] While
unchanged mirabegron is the most abundant single component in plasma, accounting for
approximately 22% of the total circulating radioactivity after a radiolabeled dose, several
metabolites are also present in significant quantities.[3]

A study in healthy Japanese male subjects identified two major circulating metabolites that
represented 17% and 10% of the total drug-related exposure (AUCo-t) following multiple
doses.[4] While this study did not explicitly name these metabolites, other research has
identified M5, M8, M11, M12, M13, M14, M15, and M16 as metabolites present in human
plasma.[1][5] Among these, 2-oxo-mirabegron (M15) is a product of oxidation.[1][2]

Table 1. Key Pharmacokinetic Parameters of Mirabegron
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Parameter Value Reference

Time to Peak Plasma

) ~3.5 hours [6]
Concentration (Tmax)
Elimination Half-life (t1/2) ~50 hours [6]
Plasma Protein Binding ~71% [6]

29% (25 mg dose) to 35% (50

Absolute Bioavailability
mg dose)

Note: Detailed comparative pharmacokinetic data for individual metabolites, including 2-Oxo-
Mirabegron, is not extensively available in the public domain. The focus of many studies
remains on the parent drug, mirabegron.

Metabolic Pathways of Mirabegron

Mirabegron undergoes metabolism through several key enzymatic pathways. The primary
routes are:

» Oxidation and Dealkylation: Mediated primarily by cytochrome P450 enzymes CYP3A4 and
CYP2D6.[2]

e Glucuronidation: Carried out by UGT enzymes, specifically UGT2B7, UGT1A3, and
UGT1A8.[2]

o Amide Hydrolysis: Involving esterases such as butyrylcholinesterase (BChE).[2][7]

These pathways result in a variety of metabolites, some of which are pharmacologically
inactive.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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